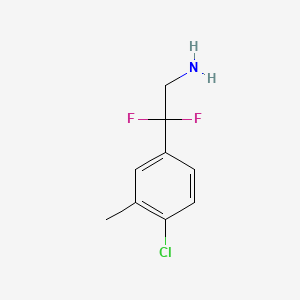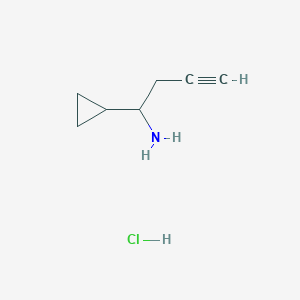
2-(4-Chloro-3-methylphenyl)-2,2-difluoroethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Chloro-3-methylphenyl)-2,2-difluoroethan-1-amine is an organic compound characterized by the presence of a chloro-substituted phenyl ring, a methyl group, and a difluoroethanamine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-3-methylphenyl)-2,2-difluoroethan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloro-3-methylphenol and 2,2-difluoroethanamine.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to deprotonate the phenol, facilitating nucleophilic substitution.
Reaction Steps:
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Chloro-3-methylphenyl)-2,2-difluoroethan-1-amine undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound to its reduced amine form.
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Quinones or other oxidized derivatives.
Reduction: Reduced amine forms.
Substitution: Substituted derivatives with nucleophiles replacing the chloro group.
Aplicaciones Científicas De Investigación
2-(4-Chloro-3-methylphenyl)-2,2-difluoroethan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including potential use as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(4-Chloro-3-methylphenyl)-2,2-difluoroethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s difluoroethanamine moiety can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecules. This can lead to various biological effects, depending on the specific pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
4-Chloro-3-methylphenol: Shares the chloro and methyl substitutions on the phenyl ring but lacks the difluoroethanamine moiety.
2,2-Difluoroethanamine: Contains the difluoroethanamine group but lacks the substituted phenyl ring.
Uniqueness
This detailed overview provides a comprehensive understanding of 2-(4-Chloro-3-methylphenyl)-2,2-difluoroethan-1-amine, covering its synthesis, reactions, applications, and unique characteristics
Propiedades
Fórmula molecular |
C9H10ClF2N |
|---|---|
Peso molecular |
205.63 g/mol |
Nombre IUPAC |
2-(4-chloro-3-methylphenyl)-2,2-difluoroethanamine |
InChI |
InChI=1S/C9H10ClF2N/c1-6-4-7(2-3-8(6)10)9(11,12)5-13/h2-4H,5,13H2,1H3 |
Clave InChI |
RENPCXPUARIUMJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)C(CN)(F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[(Tert-butyldiphenylsilyl)oxy]-2-methylbutan-1-ol](/img/structure/B13575525.png)


